1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a furylcarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves the reaction of 4-(2-furylcarbonyl)piperazine with a phenyl-substituted ethanone. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The furylcarbonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
- 5-{4-(2-FURYLCARBONYL)PIPERAZINO}-5-OXO-3-PHENYLPENTANOIC ACID
- 1-{4-[4-(2-THIENYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
- 2-(2,4-DIMETHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE .
Uniqueness: 1-{4-[4-(2-FURYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furylcarbonyl group enhances its reactivity, while the piperazine ring improves its pharmacokinetic profile .
Properties
IUPAC Name |
1-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEISXQRGDISCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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